DODAP hydrochloride

Lipid Nanoparticles pKa Determination Gene Therapy

Select DODAP hydrochloride (CAS 329009-00-9) when your LNP formulation requires the precise pH-sensitive switch (pKa ~6.2) and mono-unsaturated C18:1 tails that drive hexagonal-phase endosomal escape without the spleen-biased tropism of DLin-MC3-DMA. This foundational SALP lipid achieves up to 70% ASO encapsulation and extended circulation half-life, making it irreplaceable for systemic oligonucleotide therapies. Low cytotoxicity profiles in pulmonary and ocular epithelia justify its exclusive specification over DOTAP. Procure ≥98% purity from authorized channels.

Molecular Formula C41H78ClNO4
Molecular Weight 684.5 g/mol
Cat. No. B15145179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDODAP hydrochloride
Molecular FormulaC41H78ClNO4
Molecular Weight684.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl
InChIInChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-;
InChIKeyNFPPFFMLWUZJIZ-JDVCJPALSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DODAP Hydrochloride: Ionizable Cationic Lipid for pH-Responsive Nucleic Acid Delivery


DODAP hydrochloride (1,2-dioleoyl-3-dimethylammonium propane hydrochloride, CAS 329009-00-9) is a first-generation ionizable cationic lipid with a tertiary amine headgroup, a glycerol backbone, and two mono-unsaturated C18:1 (oleyl) tails [1][2]. Its apparent pKa in lipid nanoparticles (LNPs) ranges from 5.59 (TNS binding assay) to 6.6–6.8 (titration in lipid bilayers), rendering it near-neutral at physiological pH 7.4 but protonated and positively charged in acidic endosomal compartments (pH 5.0–6.5) . This pH-dependent charge switch underpins its utility in encapsulating nucleic acids at low pH while minimizing off-target interactions and toxicity in circulation [3].

Why DODAP Hydrochloride Cannot Be Substituted with Structurally Similar Ionizable Lipids


Substituting DODAP hydrochloride with closely related ionizable lipids such as DODMA, DLin-MC3-DMA, or DOTAP is scientifically unjustified because subtle differences in lipid tail unsaturation, headgroup pKa, and molecular geometry dictate critical performance attributes including endosomal escape kinetics, organ biodistribution, and toxicity profiles [1][2]. For instance, DODAP's mono-unsaturated C18:1 tails produce a distinct ultrastructural organization and compartmentalized mRNA localization compared to DODMA or DLin-MC3-DMA [3]. Furthermore, DODAP's unique pKa window and conical molecular shape at acidic pH drive membrane-destabilizing hexagonal phase transitions that are not replicated by permanent cationic lipids like DOTAP [4]. The quantitative evidence below demonstrates that DODAP hydrochloride is not a commodity interchangeable with in-class alternatives—its procurement must be dictated by specific formulation and application requirements.

Quantitative Comparative Evidence for DODAP Hydrochloride Selection


DODAP Exhibits a Lower Apparent pKa Than DLin-MC3-DMA and DLin-KC2-DMA, Correlating with Reduced Hepatotoxicity

In a comparative study of three benchmark ionizable lipids (DLin-MC3-DMA, DLin-KC2-DMA, DODAP) formulated in LNPs, DODAP exhibited the lowest apparent pKa value (6.1) compared to DLin-MC3-DMA (6.4) and DLin-KC2-DMA (6.7) [1]. This lower pKa is associated with reduced surface charge at physiological pH and consequently lower non-specific protein adsorption and hepatotoxicity, positioning DODAP as a preferable option when hepatic tolerability is a primary formulation criterion [2].

Lipid Nanoparticles pKa Determination Gene Therapy

DODAP LNPs Exhibit a Unique Multicompartmental Ultrastructure Not Observed in DODMA or DLin-MC3-DMA LNPs

Cryo-transmission electron microscopy (cryo-TEM) analysis revealed that LNPs formulated with DODAP adopt a predominantly multicompartmental architecture, featuring an electron-dense amorphous compartment adjacent to a more electron-lucent compartment with greater internal structure containing mRNA [1]. In contrast, DODMA LNPs contained a significant population of small liposomal structures, while DLin-MC3-DMA LNPs appeared homogeneous with an electron-dense core and occasional electron-lucent cavities [1]. Small-angle X-ray scattering (SAXS) confirmed that the internal spacing between mRNA backbones was largest for DODAP LNPs, consistent with mRNA localization in a higher water-content compartment [1].

Cryo-TEM LNP Morphology mRNA Delivery

DODAP-Based Formulations Achieve Up to 70% Oligonucleotide Encapsulation Efficiency with the Ethanol Loading Method

In a seminal study establishing the stabilized antisense-lipid particle (SALP) platform, DODAP-containing lipid vesicles formulated via an ethanol-loading method at acidic pH achieved encapsulation efficiencies of up to 70% for antisense oligonucleotides (ODN), with ODN-to-lipid ratios of 0.15–0.25 g ODN/g lipid [1]. This encapsulation performance was enabled by DODAP's positive charge at pH < 6.5 and the inclusion of up to 40% (v/v) ethanol during the loading process [1]. Critically, these SALP formulations exhibited significantly enhanced circulation lifetimes in mice relative to free antisense ODN and complexes prepared with permanently cationic quaternary aminolipids [1].

Encapsulation Efficiency Antisense Oligonucleotides Formulation

DODAP LNPs Show Comparable Transfection Efficiency to DLin-MC3-DMA LNPs but with Distinct Organ Tropism

In a head-to-head in vivo study evaluating pDNA-LNPs after intramuscular and intravenous administration in mice, DODAP LNPs exhibited transfection efficiency comparable to DLin-MC3-DMA LNPs but were outperformed by DLin-KC2-DMA LNPs [1]. Quantitatively, the rank order of in vivo gene expression was DLin-KC2-DMA > DLin-MC3-DMA ≈ DODAP [1]. Notably, LNPs formulated with DLin-KC2-DMA or DLin-MC3-DMA produced significantly higher protein expression in the spleen than in the liver, whereas DODAP LNPs did not exhibit this spleen-biased tropism [1].

In Vivo Transfection Organ Selectivity Plasmid DNA

DODAP Formulations Demonstrate Lower Cytotoxicity than Permanently Cationic DOTAP Liposomes

A comparative study of corneal delivery formulations demonstrated that a DODAP/isostearic acid (ISA) formulation exhibited lower cytotoxicity than the commercial MedioCROSS TE formulation, as measured by transepithelial electrical resistance (TEER) after 24-hour exposure [1]. More broadly, DODAP's ionizable nature—neutral at pH 7.4 and cationic only at acidic pH—has been established to reduce cytotoxicity compared to permanently cationic lipids like DOTAP, which maintain a positive charge regardless of pH and induce greater membrane disruption [2].

Cytotoxicity pH-Responsive Liposomes Corneal Delivery

Validated Research and Industrial Applications for DODAP Hydrochloride


Systemic Antisense Oligonucleotide (ASO) Delivery Requiring Prolonged Circulation

DODAP hydrochloride is the foundational ionizable lipid for the stabilized antisense-lipid particle (SALP) platform, which achieves up to 70% encapsulation of antisense oligonucleotides and significantly extended circulation half-life compared to permanently cationic lipid complexes [1]. This makes DODAP an optimal choice for systemic ASO therapies where prolonged plasma residence time is critical for target tissue accumulation [1].

pH-Responsive siRNA and mRNA Delivery with Low Cytotoxicity Requirements

Due to its pKa of 6.1–6.6 and near-neutral charge at physiological pH, DODAP hydrochloride is ideal for formulating lipid nanoparticles (LNPs) that minimize off-target toxicity while enabling efficient endosomal escape [2]. It is particularly well-suited for applications in sensitive tissues such as ocular or pulmonary epithelia, where lower cytotoxicity compared to DOTAP has been demonstrated [3].

Plasmid DNA Delivery for Non-Spleen-Targeted Gene Expression

In vivo studies have shown that DODAP LNPs achieve pDNA transfection efficiency comparable to the clinically benchmarked DLin-MC3-DMA, but without the spleen-biased tropism observed with DLin-KC2-DMA and DLin-MC3-DMA LNPs [2]. This differentiates DODAP for applications requiring gene expression in alternative organs or more uniform biodistribution [2].

Fundamental Lipid Nanoparticle Structural and Mechanistic Studies

DODAP's unique multicompartmental ultrastructure and larger internal mRNA spacing—as revealed by cryo-TEM and SAXS—distinguish it from DODMA and DLin-MC3-DMA [4]. This makes DODAP an invaluable tool compound for investigating structure-function relationships in LNP morphology and intracellular trafficking pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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